molecular formula C6H9NO5 B1643363 Methyl 3-ethoxy-2-nitropropenoate

Methyl 3-ethoxy-2-nitropropenoate

Cat. No.: B1643363
M. Wt: 175.14 g/mol
InChI Key: CLVDISHFCPMLTI-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethoxy-2-nitropropenoate is a useful research compound. Its molecular formula is C6H9NO5 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

methyl (Z)-3-ethoxy-2-nitroprop-2-enoate

InChI

InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4-

InChI Key

CLVDISHFCPMLTI-PLNGDYQASA-N

SMILES

CCOC=C(C(=O)OC)[N+](=O)[O-]

Isomeric SMILES

CCO/C=C(/C(=O)OC)\[N+](=O)[O-]

Canonical SMILES

CCOC=C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 12-1. three-necked flask, equipped with a thermometer, mechanical stirrer and a reflux condenser was charged under an atmosphere of nitrogen with 746 g (6.26 moles) of nitroacetic acid methylester, 1392 g (9.4 moles) of triethyl orthoformate and 1.92 l of acetic anhydride. The mixture was stirred and heated at reflux for 23 hours. The volatile components were distilled off first at atmospheric pressure (pot temperature up to 100° C., then at aspirator vacuum and finally at 0.17 mmHg (pot temperature up to 70°), leaving 926 g (84%) of crude alpha-nitro-beta-ethoxyacrylic acid methylester as an orange oil.
Quantity
746 g
Type
reactant
Reaction Step One
Quantity
1392 g
Type
reactant
Reaction Step One
Quantity
1.92 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 12-l. three-necked flask, equippedewith a thermometer, mechanical stirrer and a reflux condenser was charged under an atmosphere of nitrogen with 746 g (6.26 moles) of nitroacetic acid methylester, 1392 g (9.4 moles) of triethyl orthoformate and 1.92 l of acetic anhydride. The mixture was stirred and heated at reflux for 23 hours. The volatile components were distilled off first at atmospheric pressure (pot temperature up to 100° C, then at aspirator; vacuum and finally at 0.17 mmHg, (pot temperature up to 70°), leaving 926 g (84%) of crude alpha-nitro-beta-ethoxyacrylic acid methylester as an orange oil.
[Compound]
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
746 g
Type
reactant
Reaction Step Two
Quantity
1392 g
Type
reactant
Reaction Step Two
Quantity
1.92 L
Type
reactant
Reaction Step Two

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